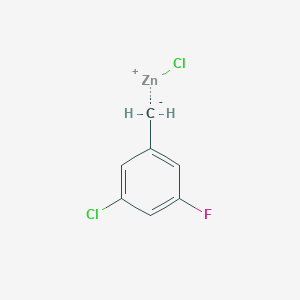

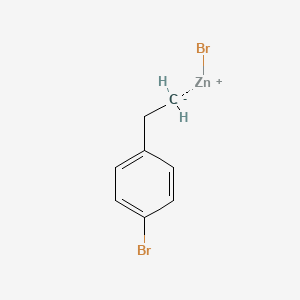

3-Chloro-5-fluorobenzylzinc chloride, 0.5M in tetrahydrofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-5-fluorobenzylzinc chloride, 0.5M in tetrahydrofuran (3CFBZCl) is an organometallic compound that has been used in a wide variety of scientific research applications. It is a simple, yet versatile compound that has been used in a variety of fields, such as organic chemistry, materials science, and biochemistry.

Aplicaciones Científicas De Investigación

Synthesis of Aromatic Compounds

Formation of Chlorinated Aromatic Compounds : One study elaborates on the dual effects of chloride in the degradation of azo dyes within advanced oxidation processes, highlighting the formation of chlorinated aromatic compounds such as 3-chloroisocoumarin and 1,3,5-trichloro-2-nitrobenzene. This underscores the role of chloride ions in influencing the synthesis and transformation of aromatic compounds in environmental contexts (Yuan et al., 2011).

Synthetic Methodologies : Research into the synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride demonstrates practical approaches with high yield and low cost, showcasing the utility of chloro-fluorobenzyl compounds in constructing complex molecules (Su Wei-ke, 2008).

Advanced Materials and Chemical Analysis

Photophysical Characterization : The design and synthesis of water-soluble chlorins for biological applications, where chloro-fluorobenzyl compounds might be intermediates, indicate the significance of such molecules in developing photophysical tools for medical and biological research (Borbas et al., 2008).

Chemosensing of Chloride : The development of a luminescent platinum(II) pincer complex for chloride sensing in aqueous media illustrates how derivatives of chloro-fluorobenzyl compounds can contribute to the creation of highly selective sensors for environmental and analytical chemistry (Dorazco‐González, 2014).

Environmental Applications

Removal of SO2 and NOx : Studies on the use of chlorine dioxide for the simultaneous removal of SO2 and NOx from flue gases demonstrate the potential environmental applications of chloro-fluorobenzyl compounds, indirectly showcasing their role in environmental remediation technologies (Jin et al., 2006).

Anion and Oxyanion Removal : The review on the use of layered double hydroxides for the removal of halogen element anions from aqueous solutions, while not directly involving 3-Chloro-5-fluorobenzylzinc chloride, underscores the broader context of research into managing chlorinated compounds in environmental settings (Theiss et al., 2014).

Propiedades

IUPAC Name |

1-chloro-3-fluoro-5-methanidylbenzene;chlorozinc(1+) |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF.ClH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTWCFURFGPWJS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC(=C1)Cl)F.Cl[Zn+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6'-Dimethyl-[2,2']bipyridinyl; 97%](/img/structure/B6337728.png)